7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1984053-16-8
Cat. No.: VC4493604
Molecular Formula: C12H11N3O2
Molecular Weight: 229.239
* For research use only. Not for human or veterinary use.
![7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - 1984053-16-8](/images/structure/VC4493604.png)
Specification
CAS No. | 1984053-16-8 |
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Molecular Formula | C12H11N3O2 |
Molecular Weight | 229.239 |
IUPAC Name | 7-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C12H11N3O2/c16-11-7-13-12(17)10-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-6,11,16H,7H2,(H,13,17) |
Standard InChI Key | ZUXKFADKTSWNIN-UHFFFAOYSA-N |
SMILES | C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)O |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one consists of a bicyclic system featuring a pyrazole ring fused to a partially saturated pyrazinone moiety. Key structural attributes include:
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Position 2: A phenyl substituent, which enhances lipophilicity and influences binding interactions with hydrophobic protein pockets .
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Position 7: A hydroxyl group, which introduces hydrogen-bonding capacity and modulates solubility .
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Tautomerism: The 4(5H)-one moiety permits keto-enol tautomerism, potentially affecting reactivity and stability under physiological conditions .
Computational studies of analogous dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones suggest moderate aqueous solubility (logP ~2.5–3.0) and a pKa range of 8.5–9.5 for the hydroxyl group, favoring deprotonation in physiological environments .
Synthetic Methodologies
Core Scaffold Construction
The synthesis of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones typically begins with a pyrazole-3-carboxylic acid derivative. For 7-hydroxy-2-phenyl variants, a multi-step approach is employed:
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Pyrazole Formation: Condensation of phenylhydrazine with β-keto esters yields 2-phenylpyrazole intermediates .
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Vinyl Sulfone Introduction: A β-amidomethyl vinyl sulfone warhead is appended via amide coupling, though this step risks intramolecular cyclization under basic conditions .
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Hydroxylation: Late-stage oxidation or hydroxyl group protection/deprotection strategies introduce the 7-hydroxy moiety. For example, MOM (methoxymethyl) protecting groups mitigate undesired cyclization during synthesis .
Key Challenge: Preventing intramolecular aza-Michael cyclization, which converts the acyclic vinyl sulfone into an inactive cyclic form. Optimized conditions (e.g., Na₂CO₃ in aqueous dioxane) suppress this side reaction .
Stability and Degradation Pathways
Stability studies of related compounds reveal:
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pH-Dependent Cyclization: Under basic conditions (pH >9), rapid cyclization occurs via aza-Michael addition, forming dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones . At physiological pH (7.4), cyclization proceeds slowly (<5% over 24 hours) .
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Salt Forms: Hydrochloride (HCl) or trifluoroacetate (TFA) salts enhance stability. TFA salts of acyclic analogs remain >95% intact after 6 months at −20°C .
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Glutathione Reactivity: Acyclic β-amidomethyl vinyl sulfones rapidly form adducts with glutathione (GSH), whereas cyclic analogs (e.g., dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones) show no GSH reactivity, confirming their stability in reducing environments .
Pharmacological Activity
Enzyme Inhibition
Analogous compounds demonstrate potent inhibition of viral proteases. For example, acyclic β-amidomethyl vinyl sulfones inhibit Chikungunya virus (CHIKV) nsP2 protease with IC₅₀ values of 60 nM . The 7-hydroxy-2-phenyl variant may exhibit similar activity, though direct data are lacking.
Pharmacokinetic Profile
Studies on murine models using related compounds reveal:
Parameter | Acyclic Analog (1) | Cyclic Analog (2) |
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Half-life (IV) | ~10 minutes | ~30 minutes |
AUC₀–∞ (ng·h/mL) | 120 | 480 |
Clearance (mL/min/kg) | 90 | 22 |
The cyclic analog (2) exhibits superior exposure, attributed to reduced reactivity of the masked vinyl sulfone . For 7-hydroxy-2-phenyl derivatives, cyclization could similarly improve pharmacokinetics, though metabolic studies are needed.
Future Directions
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Synthetic Optimization: Developing regioselective hydroxylation methods to avoid isomer formation.
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Target Validation: Screening against viral proteases (e.g., CHIKV nsP2) and neurological targets (e.g., mGluR2).
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Prodrug Engineering: Balancing cyclization reversibility and metabolic stability for therapeutic use.
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